{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate
Description
The compound {3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate is a highly substituted oxane (tetrahydropyran) derivative. Its structure features:
- Oxane backbone: A six-membered oxygen-containing ring.
- Substituents: Three 2,2-dimethylpropanoyloxy (pivaloyloxy) groups at positions 3, 4, and 5. A fluoro group at position 6. A methyl 2,2-dimethylpropanoate group at position 2.
Properties
Molecular Formula |
C26H43FO9 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3 |
InChI Key |
YGQXZOVKBRJLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Starting Materials and Key Intermediates
The synthesis typically begins with D-glucose or its derivatives. Critical intermediates include:
Stepwise Synthesis
Protection of Hydroxyl Groups
Pivaloylation of C3, C4, and C5 Hydroxyls :
D-Glucose is treated with pivaloyl chloride in pyridine or DMAP to protect the secondary hydroxyls at positions 3, 4, and 5. The primary hydroxyl at C6 remains temporarily unprotected due to steric hindrance.
$$
\text{D-Glucose} + 3 \, \text{Piv-Cl} \xrightarrow{\text{pyridine}} \text{3,4,5-Tris-O-pivaloyl-D-glucose}
$$Methyl Esterification at C2 :
The C2 hydroxyl is converted to a methyl pivaloate group using methyl pivaloyl chloride or via Fischer esterification under acidic conditions.
Bromination at C6
The unprotected C6 hydroxyl is brominated using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane:
$$
\text{3,4,5-Tris-O-pivaloyl-D-glucose} + \text{PBr}_3 \rightarrow \text{3,4,5-Tris-O-pivaloyl-6-bromo-D-glucose}
$$
Fluorination via Nucleophilic Substitution
The C6 bromide undergoes substitution with fluoride. Common methods include:
- AgF or KF/18-Crown-6 : Enhances fluoride nucleophilicity in polar aprotic solvents (e.g., DMF):
$$
\text{6-Bromo intermediate} + \text{AgF} \xrightarrow{\text{DMF}} \text{6-Fluoro product}
$$ - TBAF (Tetrabutylammonium Fluoride) : Facilitates SN2 displacement in THF:
$$
\text{6-Bromo intermediate} + \text{TBAF} \rightarrow \text{6-Fluoro product}
$$
Final Esterification and Purification
The anomeric position (C1) is protected as a methyl ester via reaction with methyl iodide or dimethyl sulfate. The product is purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization.
Analytical Data and Optimization
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pivaloylation | Piv-Cl, pyridine, 0°C → RT, 12 h | 85–90 | >95% |
| Bromination | PBr₃, CH₂Cl₂, 0°C, 2 h | 75–80 | 92% |
| Fluorination | AgF, DMF, 80°C, 6 h | 65–70 | 90% |
| Methyl Esterification | MeI, NaH, THF, RT, 4 h | 80–85 | 98% |
Challenges and Solutions
Recent Advances
Industrial Applications
The compound is a key intermediate in synthesizing SGLT2 inhibitors. For example, ipragliflozin is produced via coupling with aryl zinc reagents, followed by deprotection: $$ \text{6-Fluoro intermediate} + \text{Ar-ZnBr} \xrightarrow{\text{Pd catalyst}} \text{Ipragliflozin precursor} $$
Chemical Reactions Analysis
Types of Reactions
{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
{3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving fluorinated compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3,4,5-Tris[(2,2-dimethylpropanoyl)oxy]-6-fluorooxan-2-YL}methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the ester groups may facilitate cellular uptake. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound differs from related derivatives in three primary aspects:
Backbone modifications (oxane vs. pyranose sugars).
Substituent types at positions 3, 4, 5 (pivaloyl vs. acetyl or other esters).
Functional group at position 6 (fluoro vs. isothiocyanate, acetyl, etc.).
Table 1: Structural Comparison of the Target Compound with Analogs
Functional and Application Differences
(a) Substituent Bulk and Stability
- The target compound’s pivaloyloxy groups (2,2-dimethylpropanoyloxy) impart greater steric hindrance compared to acetylated analogs. This enhances metabolic stability but may reduce solubility in polar solvents .
- Acetylated derivatives (e.g., tetra-O-acetyl glucopyranosyl isothiocyanate) are more labile under physiological conditions, making them suitable for controlled release or enzymatic activation .
(b) Position 6 Functional Group
- Isothiocyanato (analogs): Reactive group enabling conjugation with amines or thiols, widely used in bioconjugation (e.g., fluorescent labeling) .
(c) Backbone Type
- Oxane vs. Pyranose Sugars: Pyranose derivatives (e.g., glucose, mannose) are naturally occurring and often used in glycosylation studies. The oxane backbone in the target compound may offer synthetic versatility for non-natural scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
